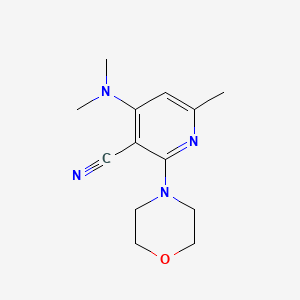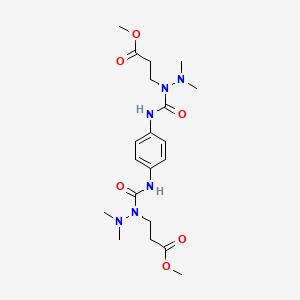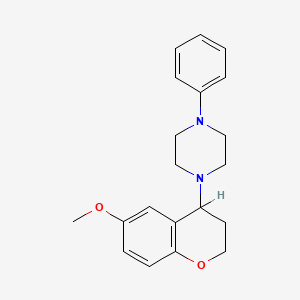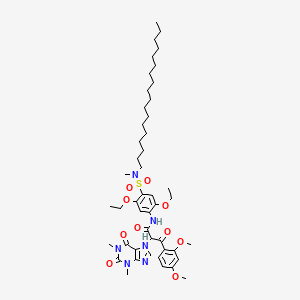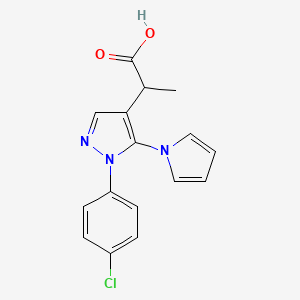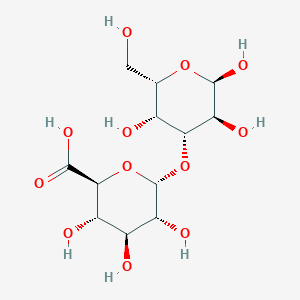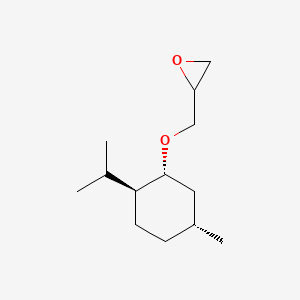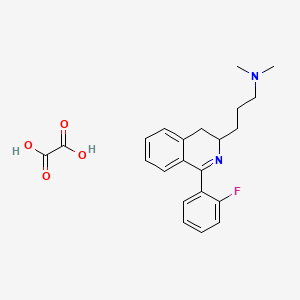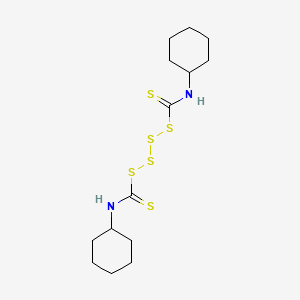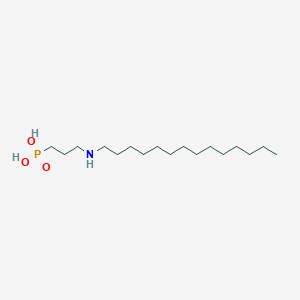
3-(Tetradecylamino)propylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tetradecylamino)propylphosphonic acid is a chemical compound with the molecular formula C17H38NO3P It is characterized by the presence of a long tetradecyl chain attached to an amino group, which is further connected to a propylphosphonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetradecylamino)propylphosphonic acid can be achieved through several methodologies. One common approach involves the use of propylphosphonic acid cyclic anhydride as a coupling reagent. This method is known for its simplicity, reproducibility, and high yields. The reaction typically involves the coupling of tetradecylamine with propylphosphonic acid cyclic anhydride under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Tetradecylamino)propylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-(Tetradecylamino)propylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.
Biology: The compound can be employed in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers for various industrial processes.
作用機序
The mechanism of action of 3-(Tetradecylamino)propylphosphonic acid involves its interaction with specific molecular targets. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane properties and functions. The phosphonic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Propylphosphonic acid: A simpler analog with a shorter alkyl chain.
N-alkylphosphonic acids: Compounds with varying alkyl chain lengths and similar functional groups.
Uniqueness
3-(Tetradecylamino)propylphosphonic acid is unique due to its long tetradecyl chain, which imparts distinct amphiphilic properties. This structural feature enhances its ability to interact with lipid membranes and makes it suitable for applications requiring membrane integration and modification.
特性
CAS番号 |
725724-60-7 |
|---|---|
分子式 |
C17H38NO3P |
分子量 |
335.5 g/mol |
IUPAC名 |
3-(tetradecylamino)propylphosphonic acid |
InChI |
InChI=1S/C17H38NO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17-22(19,20)21/h18H,2-17H2,1H3,(H2,19,20,21) |
InChIキー |
ROTPOJPBVJTWLI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNCCCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


